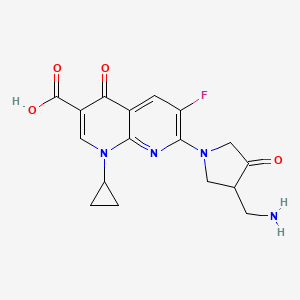
4-Oxo Gemifloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo Gemifloxacin is a derivative of gemifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Gemifloxacin is primarily used to treat bacterial infections, including acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia . The compound is known for its ability to inhibit bacterial DNA synthesis by targeting essential enzymes, making it effective against a wide range of bacterial pathogens .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Gemifloxacin involves several steps, starting from the basic structure of gemifloxacin. The key steps include the introduction of the 4-oxo group and the formation of the naphthyridine ring. The synthetic route typically involves the following steps:
Formation of the Naphthyridine Ring: This step involves the cyclization of a suitable precursor to form the naphthyridine ring structure.
Introduction of the 4-Oxo Group: The 4-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as ceric ammonium nitrate or potassium permanganate.
Functional Group Modifications: Additional functional groups, such as the fluoro and cyclopropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
化学反応の分析
Types of Reactions
4-Oxo Gemifloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as reducing the 4-oxo group to a hydroxyl group.
Substitution: Substitution reactions are used to introduce or modify functional groups, such as the fluoro and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of gemifloxacin with modified functional groups, enhancing its antibacterial properties .
科学的研究の応用
4-Oxo Gemifloxacin has a wide range of scientific research applications:
作用機序
The bactericidal action of 4-Oxo Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to gemifloxacin.
Moxifloxacin: Known for its enhanced activity against anaerobic bacteria.
Uniqueness
4-Oxo Gemifloxacin is unique due to its specific modifications, such as the 4-oxo group, which enhances its antibacterial properties and makes it effective against certain resistant bacterial strains . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .
特性
分子式 |
C17H17FN4O4 |
|---|---|
分子量 |
360.34 g/mol |
IUPAC名 |
7-[3-(aminomethyl)-4-oxopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26) |
InChIキー |
HFZMOQAWUMSAJY-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


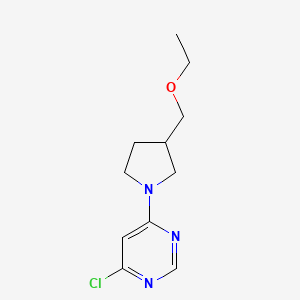
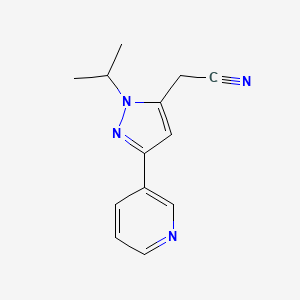

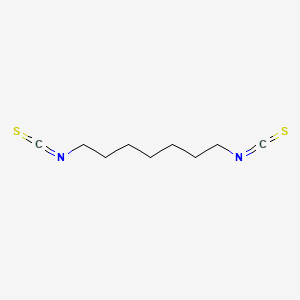
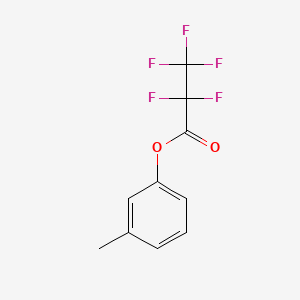
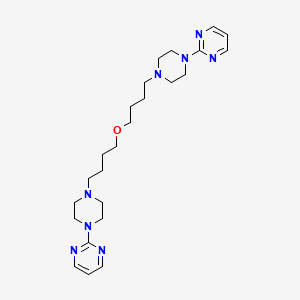
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
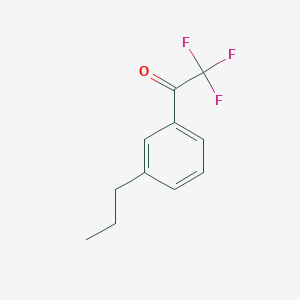
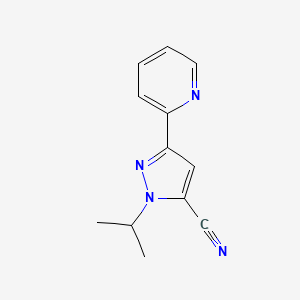
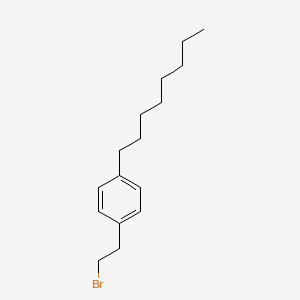
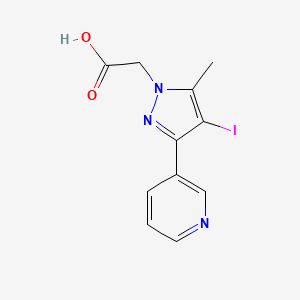
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
